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molecular formula C7H8O2S B1229578 2-(Thiophen-2-yl)propanoic acid CAS No. 54955-39-4

2-(Thiophen-2-yl)propanoic acid

Cat. No. B1229578
M. Wt: 156.2 g/mol
InChI Key: KTKWUKAYWFMQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04137406

Procedure details

Methyl α-methylthio(2-thienyl)acetate (1.956 g) was dissolved in 20 ml of 1,2-dimethoxyethane, and 10 ml of a 2N aqueous solution of potassium hydroxide was added. The mixture was stirred at room temperature for 2 hours and 50 minutes. Water (20 ml) and 10 ml of 3N sulfuric acid were added. The mixture was extracted four times with 50 ml of diethyl ether. The ethereal layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1.668 g of α-methyl(2-thienyl)acetic acid as pale yellow crystals. Recrystallization from diethyl ether/n-hexane afforded crystals having a melting point of 75 to 75.5° C.
Name
Methyl α-methylthio(2-thienyl)acetate
Quantity
1.956 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[CH:3]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[C:4]([O:6]C)=[O:5].[OH-].[K+].O.S(=O)(=O)(O)O.[CH3:21]OCCOC>>[CH3:21][CH:3]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Methyl α-methylthio(2-thienyl)acetate
Quantity
1.956 g
Type
reactant
Smiles
CSC(C(=O)OC)C=1SC=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours and 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted four times with 50 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC(C(=O)O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.668 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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